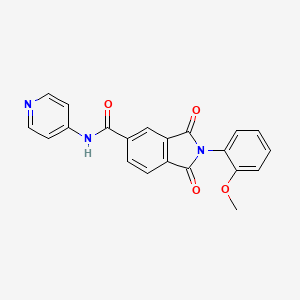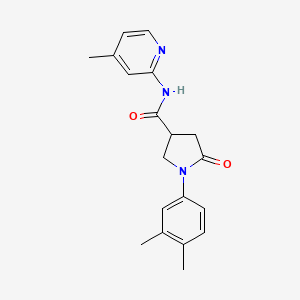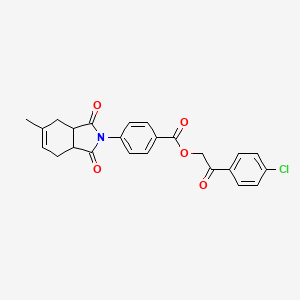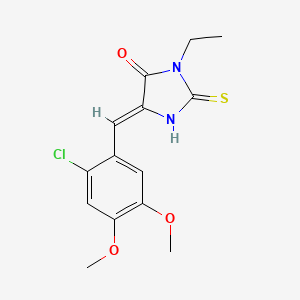
2-(2-methoxyphenyl)-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(2-methoxyphenyl)-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10625597 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat similar molecular structure, emphasizing functionalities such as methoxyphenyl groups, has been extensively reviewed for its pharmacological properties and clinical use. It has applications in gastro-intestinal diagnostics, treating various types of vomiting, and facilitating procedures like endoscopy and radiological identification of lesions. The compound's effects on motility and its interaction with neurotransmitters underline its broad pharmacological utility (Pinder et al., 2012).
Neuroprotective Mechanisms
Citicoline, another compound of interest, demonstrates neuroprotective mechanisms in cerebral ischemia. It is an intermediate in the biosynthesis of phosphatidylcholine and shows beneficial effects across various CNS injury models. Citicoline's potential in enhancing neurological recovery and protecting against neurotoxicity highlights the scientific interest in compounds that can influence neurochemistry and cellular mechanisms for therapeutic purposes (Adibhatla & Hatcher, 2002).
Antioxidant Activity
The research on antioxidants, including methods for determining antioxidant activity, sheds light on the importance of compounds capable of scavenging free radicals or inhibiting oxidative processes. Such studies underscore the relevance of molecular structures that can contribute to antioxidant capacity, which is crucial for addressing oxidative stress-related diseases and conditions (Huang et al., 2005).
Enzymatic Remediation of Pollutants
The use of enzymes in the remediation of organic pollutants, enhanced by redox mediators, represents a field of application for compounds with specific functional groups that can interact with enzymes or act as mediators. This area of research emphasizes the potential of chemical compounds in environmental sciences, particularly in wastewater treatment and pollution control (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-18-5-3-2-4-17(18)24-20(26)15-7-6-13(12-16(15)21(24)27)19(25)23-14-8-10-22-11-9-14/h2-12H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJEUHBCOFJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4006936.png)
![3-{[(2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4006952.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4006959.png)
![methyl [3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4006971.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4006983.png)
![6-methyl-2-pyridin-3-yl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B4006984.png)
![(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4006989.png)
![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4006991.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4006993.png)


![4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B4007026.png)

